molecular formula C20H30O2 B1665401 methyl (1R,4aR,7S,8aS,10aS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,6,8,8a,9,10,10a-decahydrophenanthrene-1-carboxylate CAS No. 119290-87-8

methyl (1R,4aR,7S,8aS,10aS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,6,8,8a,9,10,10a-decahydrophenanthrene-1-carboxylate

Cat. No. B1665401
CAS RN: 119290-87-8
M. Wt: 302.5 g/mol
InChI Key: TVHDZSRRHQKNEZ-MGFONVBGSA-N
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Description

Acanthoic acid is a pimaradiene diterpene isolated from Acanthopanax koreanum. It has been reported to have anti-inflammatory activities. Acanthoic acid downregulates LPS-induced TNF-α, IL-6 and IL-1β production in BALF, attenuates lung histopathologic changes, and inhibits inflammatory cytokines by stopping TNF-α, IL-6 and IL-1β production and NF-κB activation in LPS-stimulated alveolar macrophages.

Scientific Research Applications

Chemical Structure Analysis

Research on compounds structurally related to methyl (1R,4aR,7S,8aS,10aS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,6,8,8a,9,10,10a-decahydrophenanthrene-1-carboxylate, such as Acanthoic acid and Dehydroabietic acid, provides insights into their molecular configurations. These compounds are characterized by their distinct cyclohexane and cyclohexene ring conformations and have been studied for their crystallographic properties (Suwancharoen et al., 2010); (Rao et al., 2009).

Synthetic Methodologies

Synthesis techniques for related compounds, like Methyl 12-bromodehydroabietate and Methyl 7-oxo-12-propylamino-13-nitrodeisopropyldehydroabietate, are crucial for understanding the chemical properties and potential applications of methyl (1R,4aR,7S,8aS,10aS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,6,8,8a,9,10,10a-decahydrophenanthrene-1-carboxylate. These studies often involve the examination of molecular interactions and crystal structures (Gao et al., 2010); (Wang et al., 2010).

Potential Applications in Polymer Chemistry

The research into the synthesis of multifunctional monomers from rosin derivatives, which share structural similarities with methyl (1R,4aR,7S,8aS,10aS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,6,8,8a,9,10,10a-decahydrophenanthrene-1-carboxylate, indicates potential applications in enhancing the properties of soybean-oil-based thermosets. Such studies are pivotal for developing new materials with improved thermal and mechanical properties (Liu et al., 2017).

Medicinal Chemistry Applications

While specific research on the medicinal applications of methyl (1R,4aR,7S,8aS,10aS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,6,8,8a,9,10,10a-decahydrophenanthrene-1-carboxylate is limited, studies on structurally related compounds, such as antispasmodic effects of a new kaurene diterpene isolated from Croton argyrophylloides, can provide indirect insights. These compounds demonstrate potential biological activities that could inform future research on similar molecules (Aguiar et al., 2012).

properties

CAS RN

119290-87-8

Product Name

methyl (1R,4aR,7S,8aS,10aS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,6,8,8a,9,10,10a-decahydrophenanthrene-1-carboxylate

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

methyl (1R,4aR,7S,8aS,10aS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,6,8,8a,9,10,10a-decahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C20H30O2/c1-5-19(2)12-10-16-14(13-19)8-9-17-15(18(21)22-4)7-6-11-20(16,17)3/h5,10,14-15,17H,1,6-9,11-13H2,2-4H3/t14-,15+,17-,19-,20-/m0/s1

InChI Key

TVHDZSRRHQKNEZ-MGFONVBGSA-N

Isomeric SMILES

C[C@@]12CCC[C@H]([C@@H]1CC[C@@H]3C2=CC[C@](C3)(C)C=C)C(=O)OC

SMILES

CC12CCCC(C1CCC3C2=CCC(C3)(C)C=C)C(=O)OC

Canonical SMILES

CC12CCCC(C1CCC3C2=CCC(C3)(C)C=C)C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

acanthoic acid
pimara-9(11),15-dien-19-oic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (1R,4aR,7S,8aS,10aS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,6,8,8a,9,10,10a-decahydrophenanthrene-1-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (1R,4aR,7S,8aS,10aS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,6,8,8a,9,10,10a-decahydrophenanthrene-1-carboxylate
Reactant of Route 3
methyl (1R,4aR,7S,8aS,10aS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,6,8,8a,9,10,10a-decahydrophenanthrene-1-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl (1R,4aR,7S,8aS,10aS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,6,8,8a,9,10,10a-decahydrophenanthrene-1-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl (1R,4aR,7S,8aS,10aS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,6,8,8a,9,10,10a-decahydrophenanthrene-1-carboxylate
Reactant of Route 6
methyl (1R,4aR,7S,8aS,10aS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,6,8,8a,9,10,10a-decahydrophenanthrene-1-carboxylate

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